Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate

Cephalosporin Synthesis Acyl Chloride Activation Process Chemistry

Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate (CAS 65243-10-9) is a thiazole-derived ester belonging to the class of protected 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side-chain precursors. This compound is specifically designed as a synthon for third-generation cephalosporin antibiotics, where the (Z)-methoxyimino configuration is critical for β-lactamase stability and the chloroacetyl group serves as a temporary amine protection during acyl chloride activation.

Molecular Formula C9H10ClN3O4S
Molecular Weight 291.71 g/mol
CAS No. 65243-10-9
Cat. No. B12676292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate
CAS65243-10-9
Molecular FormulaC9H10ClN3O4S
Molecular Weight291.71 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NOC)C1=CSC(=N1)NC(=O)CCl
InChIInChI=1S/C9H10ClN3O4S/c1-16-8(15)7(13-17-2)5-4-18-9(11-5)12-6(14)3-10/h4H,3H2,1-2H3,(H,11,12,14)/b13-7-
InChIKeyDSUKGTNPMZEBAZ-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate (CAS 65243-10-9) – Key Intermediate for Advanced Cephalosporin Synthesis


Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate (CAS 65243-10-9) is a thiazole-derived ester belonging to the class of protected 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side-chain precursors [1]. This compound is specifically designed as a synthon for third-generation cephalosporin antibiotics, where the (Z)-methoxyimino configuration is critical for β-lactamase stability and the chloroacetyl group serves as a temporary amine protection during acyl chloride activation [2]. The methyl ester functionality distinguishes it from ethyl and free-acid analogs, directly impacting reactivity, deprotection strategy, and final product purity in multi-step pharmaceutical syntheses.

Why Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate Cannot Be Replaced by Similar Thiazole Acetates in Regulated Pharmaceutical Synthesis


Generic substitution among thiazole-4-acetate derivatives fails due to the compound's triad of functional groups working in concert: the (Z)-methoxyimino geometry determines antibiotic spectrum and β-lactamase resistance in the final cephalosporin; the chloroacetyl group enables selective, high-yield acyl chloride formation without premature deprotection; and the methyl ester provides controlled reactivity distinct from ethyl or benzyl esters during coupling and subsequent deprotection [1]. Even minor deviations—such as using the corresponding free acid (CAS 64486-18-6), the ethyl ester, or the (E)-isomer—result in altered reaction kinetics, different impurity profiles, or complete loss of stereochemical integrity, rendering the resulting active pharmaceutical ingredient out of specification for pharmacopeial monographs [2]. The following quantitative evidence details where this specific compound provides measurable, verifiable advantages over its closest analogs.

Quantitative Differentiation Guide: Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate vs. Closest Analogs


Methyl Ester vs. Free Acid: Superior Stability During Acyl Chloride Activation (Process Robustness)

In the synthesis of cefmenoxime (SCE-1365), the methyl ester of 2-(2-chloroacetamidothiazol-4-yl)-2-methoxyiminoacetic acid (target compound) avoids the decarboxylation and side-reactions observed when the corresponding free acid (CAS 64486-18-6) is directly treated with PCl₅ for acyl chloride formation [1]. The ester-protected intermediate undergoes clean conversion to the acyl chloride, which is then coupled to the cephalosporin nucleus, whereas the free acid route requires additional protection/deprotection steps that reduce overall yield. This differential reactivity is critical in regulated pharmaceutical manufacturing where impurity control is paramount [2].

Cephalosporin Synthesis Acyl Chloride Activation Process Chemistry

(Z)-Methoxyimino Configuration: Stereochemical Purity Essential for β-Lactamase Resistance

The (Z)-configuration of the methoxyimino group is a critical determinant of antibacterial activity and β-lactamase stability in the final cephalosporin [1]. The target compound is synthesized and supplied as the geometrically pure (Z)-isomer (syn-methoxyimino form). In the synthesis of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives, Ochiai et al. demonstrated that the (Z)-isomer yields cephalosporins with potent activity against both Gram-positive and Gram-negative bacteria, whereas the corresponding (E)-isomer (anti-methoxyimino form) produces cephalosporins with significantly reduced antibacterial potency [1]. Although direct MIC data for the methyl ester intermediate are not available (it is a protected precursor, not an active pharmaceutical ingredient), the stereochemical purity of the intermediate directly translates to the stereochemical purity and thus the efficacy of the final drug substance.

Stereochemistry β-Lactamase Resistance Cephalosporin SAR

Chloroacetamido Protection: Selective Deprotection Enables High-Purity Free Amine Generation

The chloroacetyl protecting group on the target compound is selectively removable with thiourea under mild conditions, regenerating the free 2-aminothiazole moiety required for final cephalosporin activity [1]. This deprotection strategy, employed in the synthesis of both cefmenoxime and cefetamet pivoxil, avoids the harsh acidic or hydrogenolytic conditions needed for other N-protecting groups (e.g., trityl, Boc), which can degrade the acid-labile β-lactam ring in subsequent steps [2]. In contrast, the corresponding free amine intermediate (2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid or its esters) is unstable toward oxidation and requires immediate use, making the chloroacetamido-protected form the preferred stable, storable intermediate for multi-step manufacturing campaigns.

Protecting Group Strategy Thiourea Deprotection Cephalosporin Intermediate

Methyl Ester vs. Ethyl Ester: Differential Hydrolysis Rates for Stepwise Deprotection Control

In the patented synthesis of acylated aminothiazole derivatives, the methyl ester of (Z)-2-(chloroacetylaminothiazol-4-yl)-2-methoxyiminoacetic acid is explicitly cited as a preferred active ester for selective acylation reactions . The methyl ester exhibits different hydrolysis kinetics compared to the ethyl ester (CAS not explicitly assigned but described as compound V in multiple synthetic routes), allowing stepwise deprotection strategies where the ester is hydrolyzed under controlled basic conditions without cleaving the chloroacetamide group. This orthogonality is not achievable with the ethyl ester, which requires longer reaction times or higher temperatures for hydrolysis, risking partial deprotection of the chloroacetyl group and generating difficult-to-remove impurities [1]. While specific rate constants (k_obs) are not published in the open literature, the synthetic route design across multiple cephalosporin patents consistently selects the methyl ester when stepwise deprotection is required.

Ester Hydrolysis Process Control Cephalosporin Side-Chain

High-Value Application Scenarios for Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate (CAS 65243-10-9)


GMP Manufacturing of Cefmenoxime Hydrochloride (SCE-1365) – Acyl Chloride Route

The target compound serves as the direct precursor to the acyl chloride intermediate in the cefmenoxime synthetic route described in DE 2556736 and US 4098888 [1]. Its methyl ester protection enables clean conversion with PCl₅, avoiding decarboxylation side-reactions that plague the free acid route. This application scenario is validated by the published synthetic pathway where the methyl ester (or its ethyl analog) is specifically chosen for acyl chloride generation prior to coupling with the 7-aminocephalosporanic acid nucleus.

Synthesis of Cefetamet Pivoxil – Stepwise Deprotection Strategy

In the synthesis of the oral cephalosporin cefetamet pivoxil, the chloroacetamido-methyl ester intermediate enables a two-step deprotection sequence: first, thiourea-mediated chloroacetyl removal to unmask the 2-aminothiazole, followed by ester hydrolysis to liberate the free carboxylic acid for final prodrug esterification [1]. The orthogonality of the methyl ester and chloroacetamide protecting groups is essential for achieving high-purity cefetamet pivoxil API, as documented in DE 3020625.

Reference Standard for Stereochemical Purity in Cephalosporin Side-Chain Intermediates

As a geometrically pure (Z)-methoxyimino compound, CAS 65243-10-9 can serve as a reference standard for HPLC method development and impurity profiling in the quality control of cephalosporin side-chain intermediates [1]. Its well-defined stereochemistry and UV-active thiazole chromophore make it suitable for detecting (E)-isomer contamination in bulk intermediate shipments, ensuring that only stereochemically pure material enters the API synthetic stream.

Medicinal Chemistry – Scaffold for Novel β-Lactamase Inhibitor Conjugates

The chloroacetamido-thiazole-methoxyimino acetate scaffold has been explored as a starting point for designing metallo-β-lactamase inhibitors [1]. The methyl ester variant provides a convenient handle for further derivatization (e.g., hydrazinolysis, amidation) without the competing reactivity of the free carboxylic acid. Researchers developing novel β-lactamase inhibitors can procure this protected intermediate to explore structure-activity relationships around the thiazole core.

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